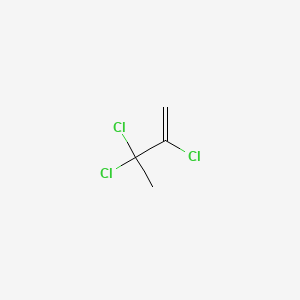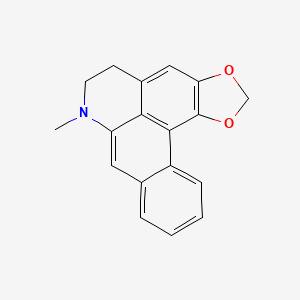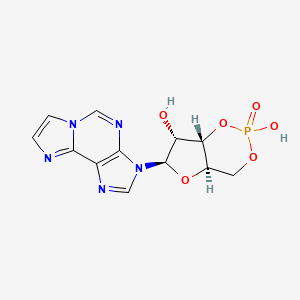![molecular formula C11H8ClNO4S2 B1206523 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 496051-23-1](/img/structure/B1206523.png)
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Übersicht
Beschreibung
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid is an organic compound belonging to the class of sulfanilides. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-chloroaniline moiety.
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für 3-[(4-Chloranilino)sulfonyl]thiophen-2-carbonsäure können ähnliche Synthesewege umfassen, werden aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-[(4-Chloranilino)sulfonyl]thiophen-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Sulfonylgruppe zu einer Thiolgruppe zu reduzieren.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorgruppe, mit Nucleophilen wie Aminen oder Thiolen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Thiolderivate.
Substitution: Substituierte Thiophenderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloranilino)sulfonyl]thiophen-2-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere gegen Beta-Lactamase-Enzyme in Bakterien.
Medizin: Erfforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich antibakterieller und entzündungshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[(4-Chloranilino)sulfonyl]thiophen-2-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen. So kann es beispielsweise Beta-Lactamase-Enzyme hemmen, indem es an das aktive Zentrum bindet und die Hydrolyse von Beta-Lactam-Antibiotika verhindert. Diese Hemmung ist entscheidend bei der Bekämpfung von Antibiotikaresistenz bei Bakterien. Die Verbindung kann auch mit anderen molekularen Signalwegen interagieren, was zu den beobachteten biologischen Wirkungen führt .
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against beta-lactamase enzymes in bacteria.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit beta-lactamase enzymes by binding to the active site and preventing the hydrolysis of beta-lactam antibiotics. This inhibition is crucial in combating antibiotic resistance in bacteria. The compound may also interact with other molecular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(4-Bromanilino)sulfonyl]thiophen-2-carbonsäure
- 3-[(4-Fluoranilino)sulfonyl]thiophen-2-carbonsäure
- 3-[(4-Methoxyanilino)sulfonyl]thiophen-2-carbonsäure
Einzigartigkeit
3-[(4-Chloranilino)sulfonyl]thiophen-2-carbonsäure ist aufgrund des Vorhandenseins der Chlorgruppe einzigartig, die ihre Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann. Die Chlorgruppe kann die Lipophilie der Verbindung verbessern, was möglicherweise ihre Fähigkeit verbessert, Zellmembranen zu durchdringen und intrazelluläre Zielstrukturen zu erreichen. Zusätzlich kann die Chlorgruppe an spezifischen Wechselwirkungen mit Enzymen und Rezeptoren beteiligt sein, was zur einzigartigen biologischen Aktivität der Verbindung beiträgt.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKEEDITQJPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332234 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496051-23-1 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid interact with AmpC β-lactamase and what are the downstream effects?
A1: This compound acts as a competitive, noncovalent inhibitor of AmpC β-lactamase. [] It binds to the enzyme's active site, directly competing with β-lactam antibiotics for binding. [] This interaction prevents the enzyme from hydrolyzing the β-lactam ring of these antibiotics, thus restoring their efficacy against bacteria expressing AmpC β-lactamase. [] X-ray crystallography studies revealed that the inhibitor forms interactions with key active site residues, mimicking the binding mode predicted by prior docking studies. []
Q2: How does modifying the structure of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid impact its ability to inhibit AmpC β-lactamase?
A2: Researchers synthesized a series of sulfonylthiophene carboxylic acid derivatives to investigate structure-activity relationships. [] By analyzing the inhibitory activity of these modified compounds, they aimed to identify structural features crucial for potent AmpC inhibition. [] Co-crystallization of several inhibitors with AmpC, followed by X-ray crystallography, provided insights into the structural basis for observed changes in binding affinity. [] These findings can guide further optimization of this novel class of non-β-lactam inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)




